![molecular formula C20H16F3N3O3S B3007310 N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 893943-73-2](/img/structure/B3007310.png)
N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide" is a pyrazole derivative, which is a class of compounds known for their potential biological applications, including anticancer activity. Pyrazole derivatives have been studied for their antiproliferative activity, effects on mTORC1, and autophagy modulation . They have also been evaluated for their ability to inhibit enzymes such as alkaline phosphatases and ecto-5'-nucleotidases, which are of interest in medicinal chemistry due to their potential to bind nucleotide protein targets .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, a novel pyrazole derivative was characterized by these methods, and its crystal structure was determined to have a twisted conformation between the pyrazole and thiophene rings . Such detailed structural analysis is crucial for understanding the compound's conformation and potential interactions with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their biological activity. The antiproliferative activity of some pyrazole derivatives is attributed to their ability to modulate autophagy by interfering with mTORC1 reactivation . Additionally, the inhibitory potential of these compounds against specific enzymes suggests that they can interact with and potentially inhibit the activity of these enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the presence of substituents like trifluoromethyl groups can affect the compound's lipophilicity and, consequently, its biological activity. The thermal decomposition and stability of these compounds can be studied using thermogravimetric analysis, while computational methods like DFT can predict their electronic structures and reactivity .
Scientific Research Applications
Synthesis and Characterization
Research in the field of organic synthesis has led to the development of novel compounds with intricate molecular structures, such as thieno[3,4-c]pyrazoles, which are characterized by their unique conformation and potential for diverse chemical reactions. For example, Kumara et al. (2018) described the synthesis and spectral characterization of a novel pyrazole derivative, showcasing the complex process involving elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies (Kumara et al., 2018). This research underscores the importance of detailed structural analysis in understanding the properties and potential applications of such compounds.
Potential Applications in Material Science
The molecular design of compounds with trifluoromethyl groups, similar to the one , has implications in material science, particularly in creating substances with specific electronic and photonic properties. Shaaban (2008) explored the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, emphasizing the role of these groups in enhancing the properties of the synthesized materials (Shaaban, 2008). This work illustrates the potential of such compounds in developing new materials with desirable characteristics.
Bioactive Compound Development
The structural complexity of compounds like "N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide" lends itself to the exploration of bioactive properties. Studies on similar molecules have revealed significant biological activities, including antiviral, antibacterial, and anticancer properties. For instance, Hebishy et al. (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable antiviral activity against avian influenza (Hebishy et al., 2020). This indicates the potential of such compounds in pharmaceutical development.
properties
IUPAC Name |
N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c1-12-3-2-4-15(9-12)26-18(16-10-30(28,29)11-17(16)25-26)24-19(27)13-5-7-14(8-6-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMJGSAMIGEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.